molecular formula C13H25NO3 B120554 Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 156185-63-6

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B120554
M. Wt: 243.34 g/mol
InChI Key: OXPWHPCCUXESFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine ring increases the steric bulk and can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related piperidine derivatives has been extensively studied. For example, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid derivatives has been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively . Another study reported the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were characterized by various spectroscopic methods . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the structures of various piperidine derivatives. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with a fully extended conformation, while its hydrazide derivative adopted an L-shaped conformation . Single crystal X-ray diffraction analysis has also been employed to confirm the structure of other piperidine derivatives, providing detailed information on their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for the preparation of diverse piperidine derivatives . Schiff base compounds have also been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate features weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . Density functional theory (DFT) analyses have been used to study the molecular and crystal structures, providing insights into the stability and electronic properties of these compounds .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it has been used as a starting material in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, a medication used in cancer treatment (Kong et al., 2016). Additionally, it's been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).

Structural Studies

X-ray studies have shown that derivatives of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can have interesting structural properties. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate exhibits an axial orientation of the isobutyl side chain, which is significant in understanding its chemical behavior and potential applications (Didierjean et al., 2004).

Biological Evaluation

This compound has also been involved in the synthesis of derivatives with potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized using tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, was evaluated for its antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Applications in Corrosion Inhibition

Interestingly, a novel compound synthesized from tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its anticorrosive properties on carbon steel in acidic environments. This study highlights the versatility of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives in industrial applications (Praveen et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPWHPCCUXESFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384182
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

CAS RN

156185-63-6
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate
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Synthesis routes and methods I

Procedure details

4-(2-Carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (1.0 g, 3.9 mmol, according to the procedure described in J. Med. Chem., 41(14), 2492, 1998) was dissolved in THF (50 ml) and cooled down to 0° C. 2M Borane solution in THF (3.9 ml, 7.8 mmol) was added slowly and the mixture was stirred for 20 h at room temperature. Water was added and solvents were concentrated in vacuo. The residue was dissolved in EtOAC, basified with NaHCO3, washed with brine, dried and concentrated in vacuo to yield the title compound (938 mg, 99%).
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3.9 mL
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50 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 6 g of di(tert-butyl)carbonate in 20 ml of dioxan was introduced into a solution of 3.2 g of 3-(4-piperidinyl)propanol in 50 ml of dioxan containing 25 ml of a 2N aqueous solution of sodium hydroxide, cooled at 0° C. The mixture was allowed to react for 16 hours at room temperature. The solution was then evaporated and the residue was extracted with ethylether. The organic layer was washed with a 10% solution of KHSO4 and then dried over MgSO4.
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6 g
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3.2 g
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aqueous solution
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20 mL
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50 mL
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Synthesis routes and methods III

Procedure details

1.63 g (6.83 mmol) of 4-(3-Hydroxy-prop-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester was dissolved in 50 ml of ethanol, treated with 350 mg of PtO2.H2O and hydrogenated (1 atm) for 7 h. The reaction was filtered and evaporated to give 1.65 g (99%) of 4-(3-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester, MS: 244 (MH1, 1Cl).
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1.63 g
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50 mL
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350 mg
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Synthesis routes and methods IV

Procedure details

A stirred solution of 3-2 (41.8 g, 0.14 mol), dioxane (300 mL), and 3N NaOH (0.51 mol, 170 mL) at ambient temperature was treated with di-butyl dicarbonate (32.1 g, 0.15 mol). After 24 h the dioxane was evaporated and the aqueous phase extracted with ether. The ethereal extracts were combined, washed with 10% KHSO4 and brine, dried (MgSO4), and then concentrated. Flash chromatography (silica, 30% to 50% EtOAc/ hexanes) gave 3-3 as an oil, Rf 0.11 (silica, 20% EtOAc/hexanes).
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3-2
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41.8 g
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170 mL
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32.1 g
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300 mL
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